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Compound of Interest

Compound Name: 2-Fluoro-5-(trifluoromethyl)phenol

Cat. No.: B114161

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 2-
Fluoro-5-(trifluoromethyl)phenol (CAS RN: 141483-15-0), a key intermediate in the synthesis
of pharmaceuticals and agrochemicals. This document is intended for researchers, scientists,
and professionals in drug development, offering a centralized resource for its nuclear magnetic
resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics.

Molecular Structure and Properties

2-Fluoro-5-(trifluoromethyl)phenol is a substituted aromatic compound with the molecular
formula C7H4F4O and a molecular weight of approximately 180.10 g/mol .[1][2][3][4] Its
structure, featuring both a fluorine atom and a trifluoromethyl group on the phenol ring, imparts
unique electronic properties that are of significant interest in medicinal chemistry and materials
science.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the precise structure of 2-Fluoro-5-
(trifluoromethyl)phenol. The following tables summarize the expected chemical shifts (d) in
parts per million (ppm) and coupling constants (J) in Hertz (Hz) for H, 13C, and °F NMR
spectra.

H NMR (Proton NMR) Data
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Chemical Shift (5, o Coupling
Protons Multiplicity

ppm) Constants (J, Hz)
OH 50-7.0 brs
H-3 72-7.4 m
H-4 6.9-7.1 m
H-6 7.1-7.3 m

Note: Predicted data based on analogous fluorinated and trifluoromethyl-substituted phenols.
The broad singlet for the hydroxyl proton is characteristic and its chemical shift can be
concentration-dependent.

13C NMR (Carbon-13 NMR) Data

RSNTNEY - Chemical Shift (5, Multiplicity C-F Coupling (J,
ppm) Hz)

C-1 (C-OH) 155 - 158 d

C-2 (C-F) 150 - 153 d 1JCF = 240-250

C-3 115-118 d

C-4 118 - 121 d

C-5 (C-CF3) 125 - 128 q 2JCCF = 30-35

C-6 112 - 115 d

CFs 122 - 125 q 1JCF = 270-280

Note: Predicted data based on spectral data of similar compounds.[5][6][7] The carbon
attached to the fluorine and the trifluoromethyl group will exhibit characteristic splitting patterns
due to carbon-fluorine coupling.

19F NMR (Fluorine-19 NMR) Data

© 2025 BenchChem. All rights reserved. 2/8 Tech Support


https://www.rsc.org/suppdata/c6/ra/c6ra09011g/c6ra09011g1.pdf
https://www.chemicalbook.com/SpectrumEN_402-45-9_13cnmr.htm
https://www.chemicalbook.com/SpectrumEN_452-72-2_13CNMR.htm
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b114161?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Fluorine Nuclei Chemical Shift (6, ppm) Multiplicity
Ar-F -110 to -130 m
-CFs -60 to -65 S

Note: Predicted data based on typical chemical shift ranges for aromatic fluorine and
trifluoromethyl groups.[8][9][10][11] The aromatic fluorine will show complex multiplicity due to
coupling with neighboring protons.

Infrared (IR) Spectroscopy

The FT-IR spectrum of 2-Fluoro-5-(trifluoromethyl)phenol provides valuable information
about its functional groups. The spectrum is characterized by a broad O-H stretching band,
aromatic C-H and C=C stretching vibrations, and strong absorptions corresponding to the C-F
bonds.[12]

Key IR Absorption Bands

Wavenumber (cm~—2) Vibration Type Functional Group
3600 - 3200 O-H stretch (broad) Phenolic -OH

3100 - 3000 C-H stretch Aromatic

1600 - 1450 C=C stretch Aromatic ring

1350 - 1000 C-F stretch Ar-F, -CFs

1250 - 1100 C-O stretch Phenolic C-O

Note: Data sourced from the NIST WebBook and is consistent with characteristic absorptions
for phenols and fluorinated aromatic compounds.[12][13][14][15][16][17][18]

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of 2-Fluoro-5-(trifluoromethyl)phenol results
in a molecular ion peak and characteristic fragmentation patterns. The NIST WebBook provides
a mass spectrum for this compound.[1][12]
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Major Mass Spectral Peaks

m/z Interpretation

180 Molecular ion [M]*
161 [M-F]* or [M-H - HF]*
151 [M-CHOJ*

131 [M-CFs]*

111 [M-CFs - HF]*

Note: Fragmentation patterns are predicted based on the principles of mass spectrometry for
aromatic and fluorinated compounds and data available for analogous structures.[19][20][21]
The loss of the trifluoromethyl group is a common fragmentation pathway.

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are crucial for reproducibility and
data validation.

NMR Spectroscopy Protocol

A sample of 2-Fluoro-5-(trifluoromethyl)phenol (10-20 mg) is dissolved in an appropriate
deuterated solvent (e.g., CDCIls or DMSO-ds, 0.5-0.7 mL) in a 5 mm NMR tube. tH, 13C, and °F
NMR spectra are recorded on a 400 MHz or higher field spectrometer. Tetramethylsilane (TMS)
is typically used as an internal standard for *H and 3C NMR, while an external standard like
CFCls is used for *°F NMR. For quantitative analysis, a known relaxation delay (e.g., 5 times
the longest T1) should be applied.[22]

FT-IR Spectroscopy Protocol

The infrared spectrum can be obtained using a Fourier Transform Infrared (FT-IR)
spectrometer. For a liquid sample, a thin film can be prepared between two potassium bromide
(KBr) or sodium chloride (NaCl) plates. Alternatively, an Attenuated Total Reflectance (ATR)
accessory can be used, where a small drop of the sample is placed directly on the ATR crystal.
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The spectrum is typically recorded over a range of 4000-400 cm~* with a resolution of 4 cm~1.
[14]

Mass Spectrometry Protocol

Mass spectra are acquired using a mass spectrometer, commonly coupled with a gas
chromatograph (GC-MS) for sample introduction and separation. For direct infusion, the
sample is dissolved in a suitable volatile solvent (e.g., methanol or acetonitrile) and introduced
into the ion source. Electron ionization (El) at 70 eV is a standard method for generating
fragments. The mass analyzer is scanned over a mass range of, for example, m/z 40-500.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of 2-
Fluoro-5-(trifluoromethyl)phenol.
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General Spectroscopic Analysis Workflow
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Caption: Workflow for Spectroscopic Analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Spectroscopic Profile of 2-Fluoro-5-
(trifluoromethyl)phenol: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b114161#spectroscopic-data-for-2-fluoro-5-
trifluoromethyl-phenol-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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